molecular formula C9H8O2 B089673 2-(4-Methylphenyl)-2-oxoacetaldehyde CAS No. 1075-47-4

2-(4-Methylphenyl)-2-oxoacetaldehyde

Cat. No. B089673
CAS RN: 1075-47-4
M. Wt: 148.16 g/mol
InChI Key: NGKHHEDLAUNMFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Methylphenyl)-2-oxoacetaldehyde and related compounds involves various strategies, including base-catalyzed reactions and condensation processes. For instance, α-oxoketene dithioacetals react with 1,4-dithiane-2,5-diol in the presence of potassium carbonate to yield corresponding thiophenes, demonstrating a method for generating structures related to 2-(4-Methylphenyl)-2-oxoacetaldehyde (Kumara et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-(4-Methylphenyl)-2-oxoacetaldehyde and analogs has been explored through various spectroscopic and computational methods. Structural, spectroscopic (FT-IR, NMR, UV-visible), and nonlinear optical (NLO) properties, along with cytotoxic and molecular docking studies, have been performed to understand the conformational behaviors and electronic properties of these molecules (Kucuk et al., 2017).

Chemical Reactions and Properties

2-(4-Methylphenyl)-2-oxoacetaldehyde participates in various chemical reactions, including Strecker-type degradation and oxidative [3 + 3] benzannulation reactions, indicating its versatility in organic synthesis. These reactions facilitate the synthesis of diverse molecular architectures, highlighting the compound's utility as a synthetic building block (Zamora et al., 2013).

Scientific Research Applications

  • Sorption Studies : A study investigated the sorption properties of a related compound, 2-(biphenyl-4-yl)-2-oxoacetaldehyde oxime, towards Zn(II) ions. This compound was found effective as a sorbent in aqueous solutions, with sorption characteristics evaluated using Langmuir and Freundlich adsorption isotherms and thermodynamic parameters (Alici & Akın, 2013).

  • Lipid Oxidation Studies : Another research focused on the degradation of phenylalanine initiated by compounds similar to 2-(4-Methylphenyl)-2-oxoacetaldehyde, highlighting their role in the formation of lipid oxidation products. This study is significant for understanding lipid-derived carbonyl compounds and their implications in various chemical reactions (Zamora, Alcón & Hidalgo, 2013).

  • Synthesis of Novel Compounds : Research on the synthesis of bis(2-thioxothiazolidin-4-one) derivatives, which involved the use of compounds like 2-(1H-indol-3-yl)2-oxoacetaldehydes, highlights the potential of 2-(4-Methylphenyl)-2-oxoacetaldehyde in the creation of new molecules with possible pharmaceutical applications (Kamila & Biehl, 2012).

  • Spectral and Structural Studies : A study on the structural and spectroscopic characteristics of a related compound, 4-nitro-isonitrosoacetophenone, used methods like density functional theory (DFT) to analyze its properties. These kinds of studies are crucial for understanding the molecular behavior and potential applications of similar compounds (Kucuk, Kaya & Kaya, 2017).

  • Catalytic Activity Studies : Research into oxo-rhenium complexes containing heterocyclic ligands, including derivatives of 2-(4-Methylphenyl)-2-oxoacetaldehyde, has explored their catalytic activity in the reduction of aldehydes. Such studies are significant for developing new catalytic systems in synthetic chemistry (Bernando et al., 2015).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and any improvements that could be made to its synthesis.


For a specific compound, these analyses would be based on experimental data and research findings. If you have a different compound in mind or if “2-(4-Methylphenyl)-2-oxoacetaldehyde” is known by a different name, please provide more information. I’m here to help!


properties

IUPAC Name

2-(4-methylphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKHHEDLAUNMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-2-oxoacetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Akhavan, N Foroughifar, H Pasdar… - … University of Medical …, 2020 - jmums.mazums.ac.ir
Background and purpose: In medicinal chemistry, molecules containing rhodanine (2-thiazolidine-4-one) ring as a magic multifunctional privileged structural and functional scaffold …
Number of citations: 3 jmums.mazums.ac.ir
ملیحه اخوان, ناصر فروغی فر, هدي پاسدار… - … of Medical Sciences …, 2020‎ - search.ebscohost.com
Background and purpose: In medicinal chemistry, molecules containing rhodanine (2-thiazolidine-4-one) ring as a magic multifunctional privileged structural and functional scaffold …
Number of citations: 0 search.ebscohost.com

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